molecular formula C10H11N4Na2O9P B1675532 5'-Xanthylic acid, disodium salt CAS No. 25899-70-1

5'-Xanthylic acid, disodium salt

Cat. No. B1675532
CAS RN: 25899-70-1
M. Wt: 408.17 g/mol
InChI Key: QQPVYRBCIRHGSZ-LGVAUZIVSA-L
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Description

5’-Xanthylic acid, disodium salt, also known as Xanthosine 5’-monophosphate sodium salt, is a chameleon-like nucleotide . It is an intermediate in purine metabolism and can be used for genetic code, nucleic acid structure, and DNA, RNA, and protein synthesis research .


Molecular Structure Analysis

The molecular formula of 5’-Xanthylic acid, disodium salt, is C10H12N4NaO9P . The InChI representation of the molecule is InChI=1S/C10H13N4O9P.Na/c15-5-3 (1-22-24 (19,20)21)23-9 (6 (5)16)14-2-11-4-7 (14)12-10 (18)13-8 (4)17;/h2-3,5-6,9,15-16H,1H2, (H2,19,20,21) (H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 .


Physical And Chemical Properties Analysis

The molecular weight of 5’-Xanthylic acid, disodium salt, is 386.19 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 10 . The exact mass is 386.02395925 g/mol .

Scientific Research Applications

“5’-Xanthylic acid, disodium salt”, also known as Xanthosine 5’-monophosphate (XMP), is an intermediate in purine metabolism . It is the product of the rate-limiting step in the generation of guanosine monophosphate, which is important for DNA, RNA, and glycoprotein synthesis . XMP is generated from inosine-5’-monophosphate (IMP) by IMP dehydrogenase (IMPDH) .

Inhibitors of IMPDH, including ribavirin and mycophenolate mofetil, have potential applications as antiviral and anti-cancer drugs . This suggests that “5’-Xanthylic acid, disodium salt” could play a role in the development of these types of drugs.

    Antiviral Drug Development

    XMP is generated from inosine-5’-monophosphate (IMP) by IMP dehydrogenase (IMPDH). Inhibitors of IMPDH, including ribavirin, have potential applications as antiviral drugs . Ribavirin is a medication used to treat hepatitis C and viral hemorrhagic fevers .

    Anti-cancer Drug Development

    Similarly, inhibitors of IMPDH, including mycophenolate mofetil, have potential applications as anti-cancer drugs . Mycophenolate mofetil is an immunosuppressant medication used to prevent rejection in organ transplantation .

    Genetic Code and Nucleic Acid Structure Research XMP can be used in research related to the genetic code, nucleic acid structures, and the synthesis of DNA, RNA, and proteins .

    Stable Isotope Labeling

    “5’-Xanthylic acid-13C5 Disodium Salt” is a stable isotope labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand the fate of molecules in biological systems . This could be used in studies of metabolism, protein dynamics, and other biological processes .

    Biochemical Research

    XMP can be used in biochemical research as it is an intermediate in purine metabolism . It could be used in studies investigating the synthesis and regulation of purine nucleotides .

    Quality Control and Proficiency Testing

    High-quality reference materials like “5’-Xanthylic acid, disodium salt” can be used in quality control and proficiency testing . This ensures the accuracy and reliability of experimental results .

Safety And Hazards

According to the safety data sheet, personal protective equipment should be worn when handling 5’-Xanthylic acid, disodium salt . It is advised to avoid dust formation, ingestion, and inhalation . In case of contact with skin, eyes, or if swallowed, specific first aid measures are recommended .

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPVYRBCIRHGSZ-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Xanthylic acid, disodium salt

CAS RN

25899-70-1
Record name 5'-Xanthylic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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